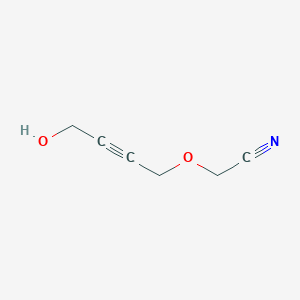

(4-Hydroxy-but-2-ynyloxy)-acetonitrile

Description

(4-Hydroxy-but-2-ynyloxy)-acetonitrile is a nitrile derivative characterized by a hydroxy-substituted butynyloxy chain attached to an acetonitrile backbone. The compound combines the reactivity of a nitrile group with the structural features of an alkyne and hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-(4-hydroxybut-2-ynoxy)acetonitrile |

InChI |

InChI=1S/C6H7NO2/c7-3-6-9-5-2-1-4-8/h8H,4-6H2 |

InChI Key |

KSMJZAZCLNZPHE-UHFFFAOYSA-N |

Canonical SMILES |

C(C#CCOCC#N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the molecular structures, functional groups, and key parameters of (4-Hydroxy-but-2-ynyloxy)-acetonitrile with analogous compounds:

*Estimated based on structural analogy.

Reactivity and Stability

- Nitrile Group Reactivity : All compounds share the nitrile group’s propensity for hydrolysis under acidic/basic conditions, forming amides or carboxylic acids .

- Alkyne vs. Aromatic Systems : The alkyne in (4-Hydroxy-but-2-ynyloxy)-acetonitrile enables click chemistry (e.g., cycloadditions), whereas indole-containing derivatives (e.g., C₁₀H₈N₂O₂) exhibit aromatic stabilization and π-π interactions .

- Hydroxyl and Ether Groups: The hydroxyl group in the target compound enhances aqueous solubility, while methoxy/ethoxy groups in analogs (e.g., C₉H₉NO₂, C₁₂H₁₂N₂O) improve lipid membrane permeability .

Research Findings and Data

Physicochemical Properties

*Estimated based on molecular weight and functional groups.

Spectroscopic Data

- UV-Vis Absorption : Indole derivatives (e.g., C₁₀H₈N₂O₂) absorb strongly at 250–300 nm due to aromatic systems, whereas the target compound’s alkyne may show weak absorption .

- IR Spectroscopy: Nitrile stretches (~2250 cm⁻¹) common to all compounds; hydroxyl stretches (~3300 cm⁻¹) in the target and C₉H₉NO₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.